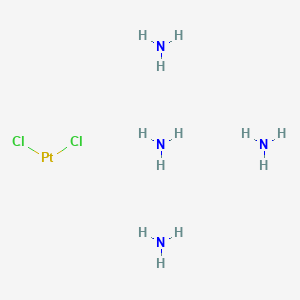

Tetraammineplatinum(II)chloride

Beschreibung

BenchChem offers high-quality Tetraammineplatinum(II)chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraammineplatinum(II)chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

azane;dichloroplatinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Tetraammineplatinum(II) Chloride and the Dawn of Coordination Chemistry

An In-depth Technical Guide:

Abstract

The history of tetraammineplatinum(II) chloride is not merely the chronicle of a single compound; it is a narrative that traces the very origins of coordination chemistry. This guide delves into the pivotal discoveries of the 19th century that began with an enigmatic green precipitate and culminated in a revolutionary theory of chemical bonding that redefined our understanding of inorganic compounds. We will explore the initial synthesis of what became known as Magnus's green salt, the subsequent isolation of its perplexing isomers by Peyrone and Reiset, and the brilliant theoretical leap by Alfred Werner that brought clarity to the confusion. This journey from empirical observation to theoretical understanding laid the groundwork for modern inorganic chemistry and ultimately led to the development of life-saving platinum-based drugs. For the researcher, scientist, or drug development professional, this history offers profound insights into the foundational principles of isomerism, chemical structure, and reactivity in coordination complexes.

Chapter 1: The Enigmatic Green Salt of Magnus (ca. 1830s)

The story begins in the early 1830s with the German chemist Heinrich Gustav Magnus.[1] While studying in the laboratory of the renowned Jöns Jacob Berzelius, Magnus investigated the reaction of platinum(II) chloride with ammonia.[2] His work led to the isolation of a striking, dark green, crystalline salt that was insoluble in water—a highly unusual property for a compound of this nature at the time.[3] This substance, which came to be known as Magnus's green salt, was one of the very first metal-ammine complexes to be reported, marking a significant, if not yet understood, discovery.[4]

The empirical formula of the salt was determined to be PtCl₂H₆N₂, or PtCl₂(NH₃)₂.[3] However, its true structure remained a complete mystery. The prevailing valence theories of the day could not account for how a stable molecule like ammonia could bind to a seemingly saturated salt like platinum(II) chloride. This puzzle would persist for decades, setting the stage for future investigation.

Experimental Protocol: Historical Synthesis of Magnus's Green Salt

The synthesis of Magnus's green salt can be achieved through the direct combination of the tetraammineplatinum(II) and tetrachloroplatinate(II) ions. This historical method demonstrates the principle of its double salt structure.

Methodology:

-

Prepare separate aqueous solutions of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, and potassium tetrachloroplatinate(II), K₂[PtCl₄].

-

Slowly add the K₂[PtCl₄] solution to the [Pt(NH₃)₄]Cl₂ solution while stirring.

-

An immediate deep green precipitate of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], will form.[3]

-

The precipitate is then collected by filtration, washed with water to remove soluble starting materials, and dried.

Causality: The driving force for this reaction is the low solubility of the resulting salt, which is formed by the strong electrostatic interaction between the square planar cationic complex [Pt(NH₃)₄]²⁺ and the square planar anionic complex [PtCl₄]²⁻.[2] The insolubility of the product makes this a straightforward and high-yielding synthesis.

Caption: Synthesis of Magnus's Green Salt.

Chapter 2: An Era of Confusion: The Isomers of Peyrone and Reiset (1840s)

The plot thickened in the 1840s with the work of two other chemists. In 1844, Jules Reiset synthesized a yellow, water-soluble compound he named "Reiset's second chloride".[2] A year later, in 1845, the Italian chemist Michele Peyrone independently synthesized a different, pale yellow compound, also water-soluble, which became known as "Peyrone's chloride".[5][6][7]

The critical issue was that both of these new compounds, despite their different properties, possessed the exact same empirical formula as Magnus's green salt: PtCl₂(NH₃)₂.[2] This created a major intellectual crisis for 19th-century chemistry. How could three distinct substances, with different colors and solubilities, share the same chemical formula? This phenomenon, now known as isomerism, was poorly understood, and the structural basis for it was unknown. Attempts to explain the differences were speculative and ultimately incorrect, with some theories even proposing pentavalent nitrogen atoms or different atomic states of platinum.[2]

| Compound | Discoverer | Year | Color | Solubility in Water |

| Magnus's Salt | H. G. Magnus | ~1830 | Dark Green | Insoluble[4] |

| Reiset's Second Chloride | J. Reiset | 1844 | Yellow | Soluble |

| Peyrone's Chloride | M. Peyrone | 1845 | Pale Yellow | More Soluble[8] |

| Table 1: Comparative Properties of the PtCl₂(NH₃)₂ Compounds. |

Experimental Protocol: Historical Synthesis of Peyrone's and Reiset's Chlorides

The syntheses of what we now know as the cis and trans isomers of diamminedichloroplatinum(II) highlight the subtle control of reaction conditions that was developing during this period.

Methodology for trans-[Pt(NH₃)₂Cl₂] (Reiset's Second Chloride):

-

Begin with a solution of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂. This can be prepared by reacting K₂[PtCl₄] with an excess of ammonia.[9]

-

Add a stoichiometric amount of hydrochloric acid (HCl) to the [Pt(NH₃)₄]Cl₂ solution.[10]

-

Upon heating, two of the ammonia ligands are sequentially replaced by chloride ions.

-

The yellow product, trans-[Pt(NH₃)₂Cl₂], precipitates from the solution and is collected by filtration.

Methodology for cis-[Pt(NH₃)₂Cl₂] (Peyrone's Chloride):

-

Start with an aqueous solution of potassium tetrachloroplatinate(II), K₂[PtCl₄].

-

Carefully add a stoichiometric amount of aqueous ammonia.[11]

-

A pale yellow precipitate of cis-[Pt(NH₃)₂Cl₂] forms. A small amount of Magnus's green salt may co-precipitate as an impurity.[11]

-

The product is filtered and can be purified by recrystallization from dilute hydrochloric acid to prevent the formation of aquo complexes.[11]

Causality: The different starting materials and reaction pathways are crucial. The synthesis of the trans isomer starts from a platinum center fully coordinated by ammonia, and the subsequent substitution is governed by the trans effect. The synthesis of the cis isomer starts from a platinum center coordinated by chloride, leading to a different substitution pattern.

Chapter 3: A Paradigm Shift: Alfred Werner's Coordination Theory (1893)

The confusion surrounding the PtCl₂(NH₃)₂ isomers persisted for nearly half a century until the Swiss chemist Alfred Werner proposed his revolutionary coordination theory in 1893.[12][13] Werner's work was a radical departure from previous "chain theories" and provided the first logical framework for understanding the structure of metal complexes.[13]

Werner put forth two key postulates:

-

Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion and is ionizable. It is satisfied by anions.[14][15]

-

Secondary Valency (Nebenvalenz): This is the coordination number of the metal, representing the number of ligands directly bonded to it. It is non-ionizable and directional, dictating the geometry of the complex.[14][15]

Applying this theory to the platinum ammines, Werner proposed that the Pt(II) ion has a primary valency of 2 and a secondary valency (coordination number) of 4. Crucially, he suggested that the four ligands were arranged in a square planar geometry around the central platinum atom.[12][16]

This geometric insight was the key to solving the isomer puzzle. A square planar arrangement for a molecule with the formula [Pt(NH₃)₂Cl₂] allows for exactly two different spatial arrangements of the ligands:

-

cis-isomer (Peyrone's Chloride): The two ammonia ligands (and the two chloride ligands) are adjacent to each other, at 90° angles.[8]

-

trans-isomer (Reiset's Second Chloride): The two ammonia ligands (and the two chloride ligands) are opposite each other, at 180° angles.[8]

Werner correctly assigned the structures and explained that Magnus's green salt was, in fact, a double salt with the formula [Pt(NH₃)₄][PtCl₄].[3] His theories were supported by meticulous experiments, including conductivity measurements and precipitation reactions with silver nitrate, which confirmed the number of free (ionizable) chloride ions in solution for each complex.[14][17]

Caption: Werner's proposed square planar structures.

Chapter 4: Chemical Proof and Final Confirmation

While Werner's theory was elegant and explained the available data, a definitive chemical test to distinguish the isomers was developed in 1894 by Nikolai Kurnakow.[5] The Kurnakow test provided tangible, visual proof of the structural differences between the cis and trans isomers.

Experimental Protocol: The Kurnakow Test

Principle: The test relies on the reaction of the isomers with thiourea (tu). The outcome of the reaction is dictated by the trans effect, where a ligand influences the lability of the ligand positioned trans to it. Thiourea has a very strong trans effect, much stronger than that of chloride or ammonia.[9][18]

Methodology:

-

An aqueous sample of the [Pt(NH₃)₂Cl₂] isomer is treated with an excess of thiourea.

-

Observation with cis-isomer (Peyrone's Chloride): The initial substitution of the two chloride ligands by thiourea occurs. Because thiourea has a strong trans effect, the ammonia ligands, which are now trans to the newly added thiourea ligands, become highly labile and are subsequently replaced. This results in the formation of a soluble, deep yellow complex, [Pt(tu)₄]Cl₂.[9][18]

-

Observation with trans-isomer (Reiset's Second Chloride): The two chloride ligands are replaced by thiourea. However, in the trans geometry, the stable ammonia ligands are trans to each other, not to the thiourea. The reaction stops at this stage, yielding a white, insoluble precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂.[9][10]

Caption: Reaction pathways of the Kurnakow Test.

The final, unequivocal proof of these structures came much later with the advent of modern analytical techniques. In 1957, the crystal structure of Magnus's green salt was determined by X-ray diffraction, confirming Werner's proposal of a double salt and revealing its unique one-dimensional polymeric structure of alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions.[2][3]

Conclusion

The journey from the discovery of Magnus's green salt to the structural elucidation of its related isomers is a compelling example of the scientific method in action. It began with an empirical observation that defied simple explanation, sparked decades of debate and confusion, and ultimately required a complete paradigm shift in chemical theory. The study of tetraammineplatinum(II) chloride and its isomers was not just instrumental, but essential, in establishing Alfred Werner's coordination theory, for which he received the Nobel Prize in Chemistry in 1913.[17] This foundational work on structure, bonding, and isomerism in platinum complexes directly paved the way for future discoveries, most notably the recognition of the potent anti-cancer activity of the cis-isomer, cisplatin, a drug that has saved countless lives.[5][6] The history of this seemingly simple set of compounds serves as a powerful testament to how fundamental research into chemical structure can lead to profound and unexpected applications.

References

-

Magnus' green salt - chemeurope.com. (n.d.). Retrieved January 8, 2026, from [Link]

-

Werner's Theory of Coordination Compounds | CK-12 Foundation. (2026, January 1). Retrieved January 8, 2026, from [Link]

-

Werner's theory | PDF. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

- Caseri, W. (2004). Derivatives of Magnus' Green Salt. Platinum Metals Review, 48(3), 91-100. [Semantic Scholar]

-

Magnus's green salt - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Green Salt Of Magnus Definition & Meaning. (n.d.). YourDictionary. Retrieved January 8, 2026, from [Link]

-

Heinrich Gustav Magnus | Encyclopedia.com. (2018, May 29). Retrieved January 8, 2026, from [Link]

-

24.1: Werner's Theory of Coordination Compounds - Chemistry LibreTexts. (2023, July 12). Retrieved January 8, 2026, from [Link]

-

Cis–trans isomerism - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

- Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin.

-

Alfred Werner: Coordination theory and the stereochemistry of metal complexes - American Chemical Society. (2024, March 18). Retrieved January 8, 2026, from [Link]

-

Werner's Theory of Coordination Compounds - Allen. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis. (1998, June 25). Retrieved January 8, 2026, from [Link]

- Method for producing tetraammine platinum (II) dichloride - Google Patents. (n.d.).

-

Synthesis, Characterization, and Crystal Structures of Cis and Trans Isomers of a Platinate(II) Complex with D-Penicillaminate | Request PDF - ResearchGate. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

Stereoisomers: Geometric Isomers in cis-platin - Chemistry LibreTexts. (2023, June 30). Retrieved January 8, 2026, from [Link]

-

5.5. Cisplatin and More Isomers - YouTube. (2021, January 15). Retrieved January 8, 2026, from [Link]

-

The Role of Tetraammineplatinum(II) Chloride Hydrate in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

- Preparation method of tetramine platinum chloride - Google Patents. (n.d.).

-

Tetraammineplatinum(II) Tetrachloroplatinate(II) | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 8, 2026, from [Link]

-

Tetraammineplatinum (II) Chloride, Hydrate - The Lab Depot. (n.d.). Retrieved January 8, 2026, from [Link]

- Lovejoy, K. S., & Lippard, S. J. (2009). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Methods in molecular biology (Clifton, N.J.), 595, 385–398.

-

Unlocking Potential: The Applications of Tetraammineplatinum(II) Chloride Hydrate in Research and Industry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 8, 2026, from [Link]

-

Tetraammineplatinum(II) Chloride Solution | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 8, 2026, from [Link]

-

Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Transplatin - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

History of Coordination Compounds - Chemistry LibreTexts. (2023, June 30). Retrieved January 8, 2026, from [Link]

-

Cisplatin - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cisplatin - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cisplatin - American Chemical Society. (2008, January 14). Retrieved January 8, 2026, from [Link]

-

Cisplatin. (1998, June 24). Retrieved January 8, 2026, from [Link]

Sources

- 1. yourdictionary.com [yourdictionary.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Magnus'_green_salt [chemeurope.com]

- 4. Magnus's green salt - Wikipedia [en.wikipedia.org]

- 5. home.iitk.ac.in [home.iitk.ac.in]

- 6. Cisplatin - Wikipedia [en.wikipedia.org]

- 7. Cisplatin - American Chemical Society [acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transplatin - Wikipedia [en.wikipedia.org]

- 11. Synthesis [ch.ic.ac.uk]

- 12. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 13. Alfred Werner: Coordination theory and the stereochemistry of metal complexes - American Chemical Society [acs.digitellinc.com]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. Werner's Theory Of Coordiantion Compounds [allen.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

spectroscopic properties of Tetraammineplatinum(II) chloride

An In-Depth Technical Guide to the Spectroscopic Properties of Tetraammineplatinum(II) Chloride

Foreword: A Molecule of Foundational Importance

Tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, is more than a simple coordination complex; it is a cornerstone in the edifice of platinum chemistry. As the precursor to the landmark anticancer drug cisplatin and a key player in the development of platinum-based catalysts, its structural and electronic properties have been the subject of intense scientific scrutiny.[1][2] A thorough understanding of this compound is predicated on a multi-faceted spectroscopic approach, where each technique provides a unique and complementary piece of the puzzle.

This guide is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to characterize [Pt(NH₃)₄]Cl₂. We will move beyond mere data reporting to explore the causality behind the spectra—why the molecule behaves as it does under spectroscopic interrogation. The protocols herein are presented not as rote instructions, but as self-validating systems, grounded in the fundamental principles of chemistry and physics.

Molecular Structure and Symmetry: The Basis of Spectroscopic Behavior

At the heart of tetraammineplatinum(II) chloride's properties is the [Pt(NH₃)₄]²⁺ cation. The platinum(II) center possesses a d⁸ electron configuration, which strongly favors a square planar coordination geometry.[3] This arrangement minimizes ligand-ligand repulsion and maximizes the ligand field stabilization energy. The four ammine (NH₃) ligands are positioned at the corners of a square around the central platinum ion, resulting in a complex with high symmetry, belonging to the D₄h point group. This high degree of symmetry is a critical determinant of the spectroscopic selection rules that govern which vibrational and electronic transitions are observable.

Caption: Structure of the [Pt(NH₃)₄]²⁺ cation.

Synthesis and Sample Preparation: Ensuring Purity

Spectroscopic analysis is only as reliable as the sample being analyzed. The synthesis of [Pt(NH₃)₄]Cl₂ must be performed with care to avoid the formation of impurities, most notably Magnus's green salt, [Pt(NH₃)₄][PtCl₄], which can precipitate if the stoichiometry is not carefully controlled.[4]

Workflow for Synthesis

Caption: Workflow for the synthesis of [Pt(NH₃)₄]Cl₂.

Experimental Protocol: Synthesis from K₂[PtCl₄]

This protocol is adapted from established inorganic synthesis procedures.[4]

-

Dissolution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deionized water.

-

Ammoniation: To the stirred solution, add a significant excess of aqueous ammonia (e.g., 3 M). The use of excess ammonia is critical; it ensures the complete substitution of all four chloride ligands and prevents the formation of partially substituted products or the precipitation of Magnus's green salt by keeping the platinum species in the cationic form [Pt(NH₃)₄]²⁺.[4]

-

Reaction: Continue stirring the solution at room temperature for several hours. A white precipitate of tetraammineplatinum(II) chloride will gradually form.

-

Isolation: Collect the white solid by suction filtration.

-

Purification: Wash the precipitate thoroughly with several portions of ice-cold deionized water to remove unreacted starting materials and soluble byproducts like KCl. Follow with a wash of cold ethanol to facilitate drying.

-

Drying: Dry the final product in a vacuum desiccator to yield pure, crystalline [Pt(NH₃)₄]Cl₂.

Vibrational Spectroscopy (FTIR & Raman): Probing the Pt-N Bond

Vibrational spectroscopy is indispensable for confirming the coordination of the ammine ligands to the platinum center. The D₄h symmetry of the [Pt(NH₃)₄]²⁺ ion dictates that vibrations that are infrared (IR) active are Raman inactive, and vice versa (rule of mutual exclusion). This makes the combination of both techniques particularly powerful.

Key Vibrational Modes

Caption: Key vibrational modes for the [Pt(NH₃)₄]²⁺ complex.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the synthesized [Pt(NH₃)₄]Cl₂ with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region and is a soft salt that forms a clear pellet under pressure.

-

Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Summary: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Rationale |

| N-H Asymmetric & Symmetric Stretch | 3200 - 3300 | IR & Raman | Confirms the presence of ammine ligands.[5] |

| NH₃ Asymmetric Deformation | ~1610 | IR | Characteristic "scissoring" motion of coordinated ammonia. |

| NH₃ Symmetric Deformation | ~1300 - 1350 | IR | "Umbrella" mode of the coordinated ammonia.[5] |

| NH₃ Rocking | ~840 | IR | Restricted rotational motion of NH₃ due to coordination. |

| Pt-N Symmetric Stretch (A₁g) | ~530 | Raman | A key indicator of the Pt-N bond. Raman active due to the change in polarizability during the symmetric vibration.[6] |

| Pt-N Asymmetric Stretch (Eᵤ) | ~510 | IR | IR active due to the change in dipole moment during the asymmetric vibration.[5] |

Electronic Spectroscopy (UV-Visible): Unveiling d-Orbital Splitting

UV-Vis spectroscopy probes the electronic transitions within the complex. For a square planar d⁸ metal ion like Pt(II), the d-orbitals are split in energy by the electrostatic field of the ligands. Transitions between these d-orbitals (d-d transitions) are typically weak because they are Laporte-forbidden, but they can provide direct information about the ligand field strength.

Theoretical Background

The electronic transitions in [Pt(NH₃)₄]²⁺ are primarily of the d-d type. In a D₄h field, the five d-orbitals split into four distinct energy levels. The transitions from the filled d-orbitals (dxy, dyz, dxz, dz²) to the empty dx²-y² orbital are responsible for the absorption in the UV-visible region.[7][8] These transitions are often spin-forbidden as well (singlet-to-triplet), further reducing their intensity, but can gain intensity through spin-orbit coupling, which is significant for a heavy element like platinum.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a solution of [Pt(NH₃)₄]Cl₂ of known concentration (e.g., 10⁻³ M) in deionized water. Water is an ideal solvent as it is transparent in the relevant UV-Vis range and does not coordinate more strongly than ammonia.

-

Blank Measurement: Fill a quartz cuvette with deionized water and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.[9]

Data Summary: Electronic Transitions

| λ_max (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Assignment |

| ~245 | (low) | Spin-forbidden d-d transitions |

| ~285 | (low) | Spin-forbidden d-d transitions[9] |

Note: The exact positions and intensities can be sensitive to solvent and counter-ion effects. The low intensity of these bands is characteristic of their forbidden nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Platinum Environment

NMR spectroscopy is arguably the most powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus is NMR-active and exceptionally sensitive to its chemical environment.

Theoretical Background: ¹⁹⁵Pt NMR

The ¹⁹⁵Pt isotope has a nuclear spin (I) of 1/2 and a high natural abundance of 33.8%, making it readily observable.[10][11] Its most remarkable feature is an immense chemical shift range of over 13,000 ppm, which makes it possible to distinguish between subtly different platinum species.[10][12] The chemical shift is highly dependent on the oxidation state, coordination number, and the nature of the directly bonded ligands. For Pt(II) ammine complexes, the chemical shift is expected in a distinct region, well-separated from Pt(IV) or Pt(0) species.[13]

Experimental Protocol: ¹⁹⁵Pt NMR

-

Sample Preparation: Dissolve the [Pt(NH₃)₄]Cl₂ sample in deuterium oxide (D₂O). D₂O is the solvent of choice as it provides the deuterium lock signal required by modern NMR spectrometers.

-

Referencing: An external reference, such as a known concentration of Na₂[PtCl₆] in D₂O, is typically used.[10] The chemical shift of the reference is set to 0 ppm.

-

Data Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum. Due to the receptivity of the nucleus, a good signal can often be obtained in a reasonable timeframe.

Data Summary: ¹⁹⁵Pt NMR

| Parameter | Expected Value | Interpretation |

| Chemical Shift (δ) | ~ -2576 ppm (relative to [PtCl₆]²⁻) | This specific chemical shift is characteristic of the [Pt(NH₃)₄]²⁺ ion in an aqueous environment.[13] |

| Coupling | ¹J(¹⁹⁵Pt-¹⁴N) | The signal may appear as a broad quintet due to coupling with the four equivalent nitrogen nuclei (¹⁴N, I=1). This coupling provides direct evidence of the Pt-N bonds. |

X-ray Spectroscopy: Confirming Oxidation State and Local Structure

X-ray techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide direct probes of the electronic state and local atomic environment of the platinum center.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, which are unique to each element and its oxidation state.[14] For platinum, the Pt 4f core level is analyzed. It is split by spin-orbit coupling into two peaks: the Pt 4f₇/₂ and Pt 4f₅/₂. The binding energy of these peaks is a robust indicator of the metal's oxidation state.

Data Summary: XPS Binding Energies

| Core Level | Expected Binding Energy (eV) | Interpretation |

| Pt 4f₇/₂ | ~73 eV | This binding energy is characteristic of Pt(II). It is significantly lower than that for Pt(IV) (~75 eV) and higher than for Pt(0) (~71.5 eV), providing unambiguous confirmation of the +2 oxidation state.[15][16] |

| Pt 4f₅/₂ | ~76.3 eV | The energy separation of ~3.3 eV between the 4f₇/₂ and 4f₅/₂ peaks is a fixed characteristic of the platinum atom.[15] |

| N 1s | ~400 eV | Confirms the presence of nitrogen in the ammine ligands. |

| Cl 2p₃/₂ | ~198 eV | Confirms the presence of chloride as the counter-ion. |

X-ray Absorption Spectroscopy (XAS)

XAS provides information about the oxidation state and the local coordination geometry (bond lengths and coordination numbers).[17] The Pt L₃-edge (~11564 eV) is typically used.

-

XANES (X-ray Absorption Near Edge Structure): The shape and energy of the absorption edge (the "white line") are sensitive to the oxidation state and geometry. The edge energy for [Pt(NH₃)₄]²⁺ will be consistent with other Pt(II) standards and distinct from Pt(IV) standards, which appear at higher energy.[18][19]

-

EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge allows for the determination of the Pt-N bond distance, which is expected to be approximately 2.05 Å. This provides a direct measure of the primary coordination sphere in the solid state or in solution.

Conclusion: A Comprehensive Spectroscopic Portrait

The characterization of tetraammineplatinum(II) chloride is a textbook example of the power of a multi-technique spectroscopic approach. Vibrational spectroscopy confirms the crucial Pt-N coordination. UV-Visible spectroscopy probes the ligand field's effect on the d-orbitals. ¹⁹⁵Pt NMR provides an exquisitely sensitive fingerprint of the platinum nucleus in its specific ligand environment. Finally, X-ray methods offer an unambiguous determination of the +2 oxidation state and the local atomic structure. Together, these techniques provide a cohesive and cross-validated portrait of this fundamentally important molecule, ensuring its identity and purity for applications ranging from pharmaceutical synthesis to materials science.

References

-

Salome, M., et al. (2022). Exploring Platinum Speciation with X-ray Absorption Spectroscopy under High-Energy Resolution Fluorescence Detection Mode. MDPI. Available at: [Link][17][20][21]

-

Verma, S., et al. (2021). X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation. RSC Publishing. Available at: [Link][18][19]

-

Verma, S., et al. (2021). X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation. PMC - NIH. Available at: [Link]

-

University of the West Indies. (1998). Synthesis of Cisplatin. Available at: [Link][4]

-

Google Patents. (n.d.). Method for producing tetraammine platinum (II) dichloride. JPH08151216A. Available at: [22]

-

Daniel, C., et al. (2014). Spin–orbit effects in square-planar Pt(ii) complexes with bidentate and terdentate ligands: theoretical absorption/emission spectroscopy. Dalton Transactions (RSC Publishing). Available at: [Link][7]

-

Chval, Z., & Burda, J. V. (2008). The trans effect in square-planar platinum(II) complexes-A density functional study. Journal of computational chemistry. Available at: [Link][3][23][24]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetraammineplatinum(II) Chloride Hydrate in Chemical Synthesis. Available at: [Link][2]

-

Wang, F., et al. (2005). Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory. The Journal of Chemical Physics. Available at: [Link][8]

-

ResearchGate. (n.d.). Fourier Transform InfraRed (FTIR) spectra of (a) Pt(NH3)4Cl2, (b) PEG-diamine 2000 and (c) Pt NFs. Available at: [Link]

-

ResearchGate. (n.d.). The Crystal Structure of [Pt(NH3)4][PtI4]: Comparison with Magnus' Green Salt. Available at: [Link][25]

-

Fujiwara, M., et al. (2001). Study on Reaction Rates of Photo-Reduction for Platinum(IV) Complexes by X-ray Irradiation. Analytical Sciences. Available at: [Link][15]

-

ResearchGate. (n.d.). UV-vis absorption spectra of control solutions containing Pt(NH3)4Cl2. Available at: [Link][9]

-

Clark, R. J. H., et al. (1983). Electronic, Infrared, and Resonance-Raman Spectroscopic Studies of the Linear-chain, Halogen-bridged, Mixed-valence Complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link][6]

-

Appleton, T. G., Hall, J. R., & Ralph, S. F. (1985). 15N and 195Pt NMR spectra of platinum ammine complexes: trans- and cis-influence series based on 195Pt-15N coupling constants and 15N chemical shifts. Inorganic Chemistry. Available at: [Link][26]

-

S. S. Chemical Page. (n.d.). (195 Pt) Platinum NMR. Available at: [Link][12]

-

Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance. Available at: [Link][10]

-

ResearchGate. (n.d.). An Overview of 195 Pt Nuclear Magnetic Resonance Spectroscopy. Available at: [Link][11]

-

Adams, D. M., & Hooper, M. A. (1972). Vibrational spectra of substituted platinum(IV) ammine complexes. ResearchGate. Available at: [Link][5]

-

Yongye, A. B., et al. (2010). Conformational landscape of platinum(II)-tetraamine complexes: DFT and NBO studies. Journal of Computer-Aided Molecular Design. Available at: [Link][27]

-

Al-Absi, M. S., et al. (2021). Electronic and Optical Behaviors of Platinum (Pt) Nanoparticles and Correlations with Gamma Radiation Dose and Precursor Concentration. MDPI. Available at: [Link][28]

-

Asian Publication Corporation. (n.d.). Novel Synthesis and Characterization of 2. Available at: [Link][29]

-

El-Basha, T., et al. (2019). Theory and experiment of optical absorption of platinum nanoparticles synthesized by gamma radiation. Pure. Available at: [Link][30]

-

Dabrow, I. D., & Gonsalves, P. (1987). 195-Platinum Nuclear Magnetic Resonance Spectroscopy. Johnson Matthey Technology Review. Available at: [Link][13]

-

Chemistry LibreTexts. (2023). 4.4.2: Molecular Vibrations. Available at: [Link][31]

-

Maksimova, N., et al. (2018). X-ray Photoelectron Spectroscopy (XPS) Study of the Products Formed on Sulfide Minerals Upon the Interaction with Aqueous Platinum (IV) Chloride Complexes. MDPI. Available at: [Link][16]

-

Moulder, J. F., et al. (n.d.). X-ray Photoelectron Spectroscopy. MMRC. Available at: [Link][14]

-

American Elements. (n.d.). Tetraammineplatinum(II) Chloride Solution. Available at: [Link][32]

-

UCL Discovery. (2024). Correlation analysis in X-ray photoemission spectroscopy. Available at: [Link][33]

Sources

- 1. 010544.06 [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 4. Synthesis [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Electronic, infrared, and resonance-Raman spectroscopic studies of the linear-chain, halogen-bridged, mixed-valence complexes [Pt(NH3)4][Pt(NH3)4X2]Y4(X = Br or I, Y = HSO4, ClO4, or BF4). The X-ray crystal structures of [Pt(NH3)4][Pt(NH3)4Br2][HSO4]4 and [Pt(NH3)4][Pt(NH3)4I2][HSO4]3[OH]·H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Spin–orbit effects in square-planar Pt(ii) complexes with bidentate and terdentate ligands: theoretical absorption/emission spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 13. technology.matthey.com [technology.matthey.com]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. mdpi.com [mdpi.com]

- 17. Exploring Platinum Speciation with X-ray Absorption Spectroscopy under High-Energy Resolution Fluorescence Detection Mode | MDPI [mdpi.com]

- 18. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. JPH08151216A - Method for producing tetraammine platinum (II) dichloride - Google Patents [patents.google.com]

- 23. The trans effect in square-planar platinum(II) complexes--a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 15N and 195Pt NMR spectra of platinum ammine complexes: trans- and cis-influence series based on 195Pt-15N coupling constants and 15N chemical shifts | Semantic Scholar [semanticscholar.org]

- 27. Conformational landscape of platinum(II)-tetraamine complexes: DFT and NBO studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. asianpubs.org [asianpubs.org]

- 30. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. americanelements.com [americanelements.com]

- 33. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Tetraammineplatinum(II) Chloride

Introduction

Tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, is a cornerstone platinum coordination complex with significant applications in the synthesis of platinum-based catalysts and chemotherapeutic agents like cisplatin.[1] Its thermal decomposition is a critical process in the preparation of finely dispersed platinum catalysts on various supports. Understanding the intricate pathway of this decomposition is paramount for controlling the size, morphology, and dispersion of the resulting platinum nanoparticles, which in turn dictates their catalytic activity and efficacy. This guide provides a comprehensive exploration of the thermal decomposition of tetraammineplatinum(II) chloride, delving into the mechanistic steps, intermediate species, and the analytical methodologies employed for its characterization.

The Multi-Step Decomposition Cascade: A Mechanistic Overview

The thermal decomposition of tetraammineplatinum(II) chloride, particularly in its common monohydrate form, [Pt(NH₃)₄]Cl₂·H₂O, is not a simple, one-step process. Instead, it unfolds as a cascade of distinct chemical transformations, each occurring within a specific temperature range. The overall pathway can be broadly categorized into three main stages: dehydration, deamination with ligand rearrangement, and final reduction to metallic platinum. The atmosphere in which the decomposition occurs (inert, oxidative, or reductive) can significantly influence the reaction pathway and the nature of the final products.[2]

Stage 1: Dehydration

For the monohydrate form, the initial event upon heating is the loss of the water of crystallization. This typically occurs at relatively low temperatures, generally below 150°C. This dehydration step is an endothermic process, readily observable in differential scanning calorimetry (DSC) or differential thermal analysis (DTA) as an endothermic peak. Thermogravimetric analysis (TGA) will show a corresponding mass loss equivalent to one mole of water per mole of the complex.

Stage 2: Deamination and Ligand Rearrangement to form trans-Dichlorodiammineplatinum(II)

Following dehydration, the complex undergoes a significant transformation involving the loss of two ammonia (NH₃) ligands and the coordination of the chloride ions from the outer sphere to the platinum center. This results in the formation of the neutral, square planar complex, trans-dichlorodiammineplatinum(II) (trans-[Pt(NH₃)₂Cl₂]).[2] This step is a crucial intermediate in the decomposition pathway and its formation is a key consideration in synthetic applications where trans-platin is the desired product.

The conversion of [Pt(NH₃)₄]Cl₂ to trans-[Pt(NH₃)₂Cl₂] generally occurs in the temperature range of 250°C to 300°C.[2] However, some studies suggest that this transformation can begin at temperatures as low as 200°C, especially under conditions of constant-temperature treatment.[2] Standard thermogravimetric analyses indicate that trans-[Pt(NH₃)₂Cl₂] is stable up to approximately 270°C.[2]

Stage 3: Final Decomposition to Elemental Platinum

The final stage of the decomposition involves the breakdown of the trans-[Pt(NH₃)₂Cl₂] intermediate to form elemental platinum (Pt). This process involves the loss of the remaining two ammonia ligands and the two chloride ligands. In an inert atmosphere, this typically occurs at temperatures above 300°C. The gaseous products at this stage are primarily ammonia and chlorine or hydrogen chloride, depending on the presence of any residual water or hydrogen sources. The "internal" redox reaction between the platinum(II) cation and the nitrogen atom of the ammine ligand is a key step in this final reduction.[3]

Visualizing the Decomposition Pathway

The sequential nature of the thermal decomposition of tetraammineplatinum(II) chloride monohydrate can be effectively visualized as a flowchart.

Caption: Thermal decomposition pathway of [Pt(NH₃)₄]Cl₂·H₂O.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss at each stage of the decomposition. The theoretical mass losses for each step provide a benchmark for interpreting experimental TGA curves.

| Decomposition Step | Initial Species | Final Species | Theoretical Mass Loss (%) | Typical Temperature Range (°C) |

| 1. Dehydration | [Pt(NH₃)₄]Cl₂·H₂O | [Pt(NH₃)₄]Cl₂ | 5.11% | < 150 |

| 2. Formation of trans-[Pt(NH₃)₂Cl₂] | [Pt(NH₃)₄]Cl₂ | trans-[Pt(NH₃)₂Cl₂] | 10.21% | 250 - 300 |

| 3. Reduction to Elemental Platinum | trans-[Pt(NH₃)₂Cl₂] | Pt | 35.01% | > 300 |

Experimental Protocols for Characterization

A multi-technique approach is essential for a thorough understanding of the thermal decomposition pathway. The synergy between thermogravimetric analysis, differential scanning calorimetry, mass spectrometry, and X-ray diffraction provides a complete picture of the chemical and structural transformations.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful combination for identifying the gaseous products evolved during each decomposition step.

Experimental Workflow:

Caption: TGA-MS experimental workflow.

Protocol:

-

Accurately weigh 5-10 mg of [Pt(NH₃)₄]Cl₂·H₂O into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate of 10°C/min.

-

Continuously monitor the sample mass as a function of temperature.

-

Simultaneously, transfer the evolved gases from the TGA furnace to the mass spectrometer via a heated transfer line.

-

Acquire mass spectra of the evolved gases at regular intervals throughout the temperature program.

-

Analyze the mass spectra to identify the gaseous products by their characteristic mass-to-charge ratios (e.g., H₂O at m/z 18, NH₃ at m/z 17).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions (endothermic and exothermic events) associated with the decomposition process.

Protocol:

-

Accurately weigh 2-5 mg of [Pt(NH₃)₄]Cl₂·H₂O into an aluminum or alumina DSC pan.

-

Seal the pan (a pinhole lid is recommended for decomposition studies to allow for the escape of gaseous products).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to approximately 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, oxidation).

In-situ X-ray Diffraction (XRD)

In-situ XRD is invaluable for identifying the crystalline phases present at different temperatures during the decomposition process.

Protocol:

-

Place a powdered sample of [Pt(NH₃)₄]Cl₂·H₂O on a high-temperature stage within an X-ray diffractometer.

-

Heat the sample in a controlled manner, following a temperature program similar to that used in the TGA/DSC experiments.

-

Acquire XRD patterns at various temperature intervals during the heating process.

-

Analyze the diffraction patterns to identify the crystalline phases present at each temperature by comparing the experimental patterns with standard diffraction data for [Pt(NH₃)₄]Cl₂, trans-[Pt(NH₃)₂Cl₂], and elemental platinum.

Causality Behind Experimental Choices

-

Choice of Atmosphere: An inert atmosphere (N₂ or Ar) is crucial for studying the intrinsic decomposition pathway without interference from oxidative side reactions.

-

Heating Rate: A controlled, linear heating rate (e.g., 10°C/min) is standard for thermal analysis as it allows for good resolution of decomposition events. Slower heating rates can sometimes improve the separation of overlapping steps.

-

Crucible Material: Alumina crucibles are preferred for high-temperature TGA studies due to their inertness. For DSC, aluminum pans are suitable for lower temperature ranges, while alumina or platinum pans are necessary for higher temperatures.

-

In-situ vs. Ex-situ Analysis: In-situ techniques like in-situ XRD are superior to ex-situ methods (analyzing the residue after cooling) as they provide real-time information about the structural transformations and prevent potential phase changes upon cooling.

Conclusion

The thermal decomposition of tetraammineplatinum(II) chloride is a well-defined, multi-step process that is critical to control in various applications, particularly in catalyst synthesis. A thorough understanding of the decomposition pathway, including the formation of the key trans-[Pt(NH₃)₂Cl₂] intermediate and the precise temperature ranges for each transformation, is essential for achieving desired material properties. The synergistic application of advanced analytical techniques such as TGA-MS, DSC, and in-situ XRD provides the necessary insights to elucidate the complex chemical and structural changes that occur during this process. This in-depth knowledge empowers researchers and drug development professionals to rationally design and optimize processes involving the thermal treatment of this important platinum complex.

References

-

Asian Publication Corporation. (n.d.). Novel Synthesis and Characterization of 2. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of the stop complex in NaX zeolite: Effect of calcination procedure | Request PDF. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Mechanism of the Thermal Decomposition of Ammonium and Ammine Chloro Complexes of Ruthenium, Rhodium, Palladium and Platinum | Request PDF. Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Solubility of Tetraammineplatinum(II) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetraammineplatinum(II) Chloride Solubility

Tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, is a pivotal coordination complex in the field of inorganic chemistry and medicine. It is most notably recognized as a key precursor in the synthesis of cisplatin, a cornerstone of modern chemotherapy. Beyond this critical role, its derivatives are continuously explored for novel therapeutic applications. Understanding the solubility of this complex in non-aqueous, organic solvents is paramount for several key research and development activities:

-

Synthesis and Purification: Many synthetic routes for creating platinum-based drug analogs or novel materials require homogeneous reaction conditions, necessitating the dissolution of [Pt(NH₃)₄]Cl₂ in organic media.

-

Formulation and Drug Delivery: For platinum compounds to be effective therapeutic agents, they must be formulated for administration. Exploring solubility in biocompatible organic solvents can open new avenues for drug delivery systems.

-

Crystallization: Controlling the crystallization process to obtain high-purity material often involves a deep understanding of its solubility behavior across a range of solvent systems.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of tetraammineplatinum(II) chloride, presents available solubility data, and details a robust experimental protocol for its determination.

The Theoretical Framework: Why Does It Dissolve (or Not)?

The dissolution of an ionic solid like tetraammineplatinum(II) chloride is a thermodynamic tug-of-war between two primary energetic factors: the Lattice Energy holding the crystal together and the Solvation Energy released when solvent molecules surround the individual ions.[1][2][3]

-

Lattice Energy (ΔH_Lattice): This is the energy required to break apart one mole of the solid ionic compound into its constituent gaseous ions ([Pt(NH₃)₄]²⁺ and 2Cl⁻). It is a measure of the strength of the ionic bonds in the crystal lattice.[2][4] For a compound to dissolve, this energy barrier must be overcome.[1]

-

Solvation Energy (ΔH_Solvation): This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules.[2][3] In polar solvents, this interaction is primarily ion-dipole, where the solvent's partial positive and negative charges orient themselves around the cation and anion, respectively.

The overall enthalpy of solution (ΔH_Solution) can be approximated as:

ΔH_Solution = ΔH_Lattice + ΔH_Solvation

For a substance to dissolve, the energy released during solvation must be comparable to, or greater than, the energy required to break the crystal lattice.[1][4] If the lattice energy is significantly higher than the solvation energy, the compound will be insoluble.[1]

Key Solvent Properties Influencing Solubility:

-

Polarity and Dielectric Constant: Highly polar solvents are generally better at dissolving ionic compounds. A high dielectric constant reduces the electrostatic attraction between the cation and anion, making it easier for the solvent to pull them apart.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact strongly with the chloride anions and the ammine ligands of the platinum complex, enhancing solvation.

-

Lewis Acidity/Basicity: The formation of complex ions between the platinum center and solvent molecules can significantly increase solubility.[5][6][7] A solvent that can act as a strong Lewis base (electron pair donor) may coordinate to the platinum ion, facilitating the dissolution process.[7]

The interplay of these factors is visualized in the diagram below.

Caption: Energy cycle for the dissolution of an ionic solid.

Quantitative Solubility Data

Tetraammineplatinum(II) chloride is well-known to be soluble in water. However, its solubility in organic solvents is significantly more limited. Quantitative data in the literature is sparse, reflecting the compound's predominantly ionic nature. The following table summarizes available qualitative and semi-quantitative information.

| Solvent | Chemical Formula | Type | Reported Solubility | Reference |

| Water | H₂O | Polar Protic | Soluble, Miscible | [8][9] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (monohydrate), Insoluble (anhydrous) | [10][11] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (monohydrate) | [10][12] |

| Methanol | CH₃OH | Polar Protic | Mentioned as a possible solvent for solutions | [13] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Mentioned as a possible solvent for solutions | [13] |

| Hexanes | C₆H₁₄ | Nonpolar | Mentioned as a possible solvent for solutions | [13] |

It is crucial for researchers to note the hydration state of the complex, as the monohydrate ([Pt(NH₃)₄]Cl₂·H₂O) may exhibit different solubility characteristics than the anhydrous form.[10] The anhydrous form is reported to be insoluble in ethanol, whereas the monohydrate is soluble.[10][11]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid. This protocol is designed to be self-validating by ensuring that true equilibrium is achieved.

Materials and Equipment

-

Solute: High-purity Tetraammineplatinum(II) chloride (anhydrous or monohydrate, as required).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus:

-

Temperature-controlled orbital shaker or water bath.

-

Analytical balance (±0.1 mg).

-

Borosilicate glass vials with PTFE-lined screw caps.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Analytical instrument for quantification (e.g., ICP-MS for platinum, UV-Vis spectrophotometer, or HPLC with a suitable detector).

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of tetraammineplatinum(II) chloride to a series of glass vials. The excess solid is critical to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Sample Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed container or volumetric flask. This step is crucial to prevent undissolved solid particles from being included in the analysis.

-

Quantification: Analyze the concentration of the dissolved tetraammineplatinum(II) chloride in the filtrate using a validated analytical method.

-

Equilibrium Confirmation: Compare the concentration results from the different time points. Equilibrium is confirmed when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical. This self-validating step ensures the measurement reflects the true thermodynamic solubility.

-

Calculation: Express the solubility in standard units, such as g/100 mL or mol/L.

The following diagram outlines this experimental workflow.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pediaa.com [pediaa.com]

- 3. differencebetween.com [differencebetween.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Complex Ion Formation Effects on Solubility — Overview - Expii [expii.com]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 10. Tetraammineplatinum(II) chloride monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. labsolu.ca [labsolu.ca]

- 12. Page loading... [guidechem.com]

- 13. americanelements.com [americanelements.com]

A Researcher's In-depth Technical Guide to Quantum Chemical Calculations for Tetraammineplatinum(II) Chloride

This guide provides a comprehensive technical overview for performing accurate and reliable quantum chemical calculations on Tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂. It is designed for researchers, scientists, and professionals in drug development and computational chemistry who seek to model and understand the properties of this and similar platinum-containing complexes. This document emphasizes the causality behind methodological choices to ensure scientific integrity and produce self-validating results.

Introduction: The Significance of Tetraammineplatinum(II) Chloride in Research

Tetraammineplatinum(II) chloride is a foundational platinum(II) complex that serves as a crucial precursor in the synthesis of various platinum-based compounds, including anticancer agents. Its square planar geometry and the nature of the platinum-ligand bonds make it an excellent model system for understanding the electronic structure and reactivity of more complex platinum drugs.[1] Accurate theoretical modeling of [Pt(NH₃)₄]Cl₂ provides a powerful tool to predict its chemical behavior, spectroscopic properties, and potential interactions in biological systems, thereby guiding rational drug design and development.

Theoretical Foundations: Navigating the Computational Landscape for Platinum Complexes

The accurate theoretical description of platinum complexes presents unique challenges due to the heavy nature of the platinum atom. Several key theoretical considerations must be addressed to achieve reliable results.

The Imperative of Relativistic Effects

For heavy elements like platinum, the core electrons move at speeds approaching the speed of light, leading to significant relativistic effects that influence the valence electrons.[2][3] These effects, primarily the scalar relativistic effect and spin-orbit coupling, alter orbital energies and sizes, which in turn impacts chemical bonding and molecular properties.[4][5] Neglecting these effects can lead to qualitatively incorrect predictions.

Effective Core Potentials (ECPs) are a widely used and computationally efficient approach to incorporate scalar relativistic effects.[4] ECPs replace the core electrons of the heavy atom with a potential, reducing the computational cost while accurately describing the relativistic influence on the valence electrons. For more rigorous studies, particularly those involving excited states, a more explicit inclusion of spin-orbit coupling may be necessary.[2]

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the most practical and widely used method for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[6] The choice of the exchange-correlation functional is critical for obtaining accurate results. For platinum complexes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown robust performance.

Systematic assessments of various DFT functionals have demonstrated that functionals like PBE0 and B3LYP often provide reliable geometries and electronic properties for platinum-containing species.[7]

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For platinum, a basis set that includes an ECP is essential. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set and the more modern def2-TZVP (Karlsruhe "default" triple-ζ valence with polarization) basis set are common and effective choices for platinum.[7][8] For the lighter atoms (N, H, and Cl), Pople-style basis sets like 6-31G(d,p) or the def2 series provide a good balance of accuracy and efficiency.

The Role of the Solvent

In many applications, particularly those related to drug development, the behavior of the complex in an aqueous environment is of primary interest. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are computationally efficient ways to account for the bulk effects of the solvent on the geometry and electronic structure of the molecule.[9]

A Validated Computational Workflow

This section outlines a step-by-step protocol for performing quantum chemical calculations on the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. The chloride counter-ions are often omitted in calculations focused on the primary coordination sphere, with their effect approximated by the overall charge of the complex and the inclusion of a solvation model.

Step 1: Geometry Optimization

The first and most crucial step is to obtain an accurate molecular geometry.

Protocol:

-

Initial Structure: Start with an initial guess for the square planar geometry of the [Pt(NH₃)₄]²⁺ cation. Standard bond lengths and angles can be used, or the structure can be built using molecular modeling software.

-

Software and Keywords: This example utilizes the ORCA quantum chemistry package. A sample input file for a geometry optimization is provided below.

-

Methodology:

-

DFT Functional: PBE0

-

Basis Sets:

-

Pt: def2-TZVP with the corresponding ECP

-

N, H: def2-TZVP

-

-

Relativistic Effects: Incorporated through the ECP in the basis set. The ZORA (Zeroth-Order Regular Approximation) can also be explicitly included for higher accuracy.

-

Solvation: CPCM model for water.

-

Convergence Criteria: Use tight convergence criteria for both the SCF procedure and the geometry optimization to ensure a true energy minimum is found.

-

Example ORCA Input for Geometry Optimization:

Step 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be directly compared with experimental Infrared (IR) and Raman spectra for validation.

Protocol:

-

Input: Use the optimized coordinates from the previous step.

-

Keywords: Add the Freq keyword to the input file.

-

Analysis: Compare the calculated frequencies with experimental data. It is common to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations does not perfectly capture the anharmonicity of real molecular vibrations.

Example ORCA Input for Frequency Calculation:

Data Presentation and Validation

A key aspect of scientific integrity is the comparison of calculated results with experimental data.

Geometric Parameters

The optimized geometric parameters should be tabulated and compared with available experimental data from X-ray crystallography.

| Parameter | Calculated (PBE0/def2-TZVP) | Experimental |

| Pt-N Bond Length (Å) | Value | ~2.05 Å |

| N-Pt-N Angle (°) | Value | ~90° |

| H-N-H Angle (°) | Value | ~109.5° |

Note: The calculated values are placeholders and would be filled in upon completion of the computation. Experimental values are approximate and can vary slightly depending on the crystal structure.

Vibrational Frequencies

A comparison of the calculated and experimental vibrational frequencies provides a robust validation of the chosen computational methodology.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric | Value | ~3272 | N-H stretch |

| ν(N-H) asymmetric | Value | Value | N-H stretch |

| δ(NH₃) symmetric | Value | Value | NH₃ deformation |

| δ(NH₃) asymmetric | Value | Value | NH₃ deformation |

| ρ(NH₃) rocking | Value | ~833 | NH₃ rock |

| ν(Pt-N) symmetric | Value | ~508 | Pt-N stretch |

| ν(Pt-N) asymmetric | Value | Value | Pt-N stretch |

Note: The calculated values are placeholders. Experimental values are taken from studies on tetraammineplatinum(II) nitrate and similar complexes.[10]

Visualization of the Computational Workflow

A clear visualization of the computational process is essential for understanding the logical flow of the calculations.

Caption: A schematic representation of the computational workflow for the quantum chemical analysis of Tetraammineplatinum(II) chloride.

Molecular Structure Visualization

Caption: A 2D representation of the square planar structure of the Tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺.

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for conducting quantum chemical calculations on Tetraammineplatinum(II) chloride. By carefully selecting the DFT functional, basis sets, and accounting for relativistic and solvent effects, researchers can obtain accurate and predictive models of this important platinum complex. The emphasis on validation against experimental data ensures the trustworthiness of the computational results, making this methodology a valuable tool in the fields of inorganic chemistry, materials science, and drug development.

References

-

Creutzberg, J., & Hedegård, E. D. (2020). Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells. Physical Chemistry Chemical Physics, 22(46), 27013–27023. [Link]

-

Bautista-Lopez, M., & Ponec, R. (2021). Relativistic effects in the cationic platinum carbene PtCH₂⁺. The Journal of Chemical Physics, 155(14), 144304. [Link]

-

Yongye, A. B., Giulianotti, M. A., Nefzi, A., Houghten, R. A., & Martínez-Mayorga, K. (2010). Conformational landscape of platinum(II)-tetraamine complexes: DFT and NBO studies. Journal of Computer-Aided Molecular Design, 24(3), 225–235. [Link]

-

Scribd. Relativistic Effects in Gold and Platinum. [Link]

-

Quora. (2018). What is the structure and hybridization of [Pt(NH3)4]2+?[Link]

-

ResearchGate. (2012). BOND ENERGIES (Pt—NH3, Pt—Cl) AND PROTON AFFINITY OF CISPLATIN. [Link]

-

PubChem. Tetraammineplatinum(II). [Link]

-

AIP Publishing. (2010). Relativistic effects in the cationic platinum carbene PtCH₂⁺. [Link]

-

ResearchGate. (2015). Vibrational spectra of substituted platinum(IV) ammine complexes. I: [Pt (NH3)6]4+; [Pt (NH3)5X]3+, X = Cl, Br; mer [Pt (NH3)3Cl3]+and [Pt(NH3)Cl5]−. [Link]

-

Hofer, T. S., Priban, K., & Randolf, B. R. (2014). Square planar or octahedral after all? The indistinct solvation of platinum(ii). Dalton Transactions, 43(3), 1069-1076. [Link]

-

ResearchGate. Selected bond lengths (Å) and bond angles (°) for 1 and 2. [Link]

-

ResearchGate. Bond lengths (Å) and angles ( o ) for complexes trans-[PtCl 2 {P(C 2 H 4 COOD) 3 ) 2 ] (1a) and cis-[PtCl 2 {P(C 2 H 4 COOH) 3 ) 2 ]$1.25H 2 O. (2). [Link]

-

PGMsChem. Tetraammineplatinum(II) chloride. [Link]

-

Filo. (2024). tetraammineplatinum (II) chloride. ii. Predict whether the \left[ \mathrm... [Link]

-

PubChem. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)-. [Link]

-

ResearchGate. (2016). Reinterpretation of the vibrational spectroscopy of the medicinal bioinorganic synthon c,c,t-[Pt(NH3)(2)Cl-2(OH)(2)]. [Link]

-

ResearchGate. (2012). Platinum(II) Diaquadiammine Complexes. Stable Hydrolysis Products by DFT Quantum-Chemical Calculations. [Link]

-

AIP Publishing. (2010). DFT Study of Optical Properties of Pt‐based Complexes. [Link]

-

ResearchGate. Selected bond lengths (A ˚ ) and angles (°) for (2). [Link]

-

Pearson+. For the square planar complex [Pt(NH3)4]2+, show the crystal fiel.... [Link]

-

American Elements. Tetraammineplatinum(II) Tetrachloroplatinate(II). [Link]

-

Computational Chemistry Comparison and Benchmark Database. Experimental Vibrational Frequencies. [Link]

-

PubMed. (2020). Tetraammineplatinum(II) and Tetraamminepalladium(II) Chromates as Precursors of Metal Oxide Catalysts. [Link]

-

eScholarship, University of California. (2014). Reinterpretation of the vibrational spectroscopy of the medicinal bioinorganic synthon c,c,t-[Pt(NH3)2Cl2(OH)2]. [Link]

-

University of Nottingham Ningbo China. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. [Link]

-

PubMed. Reinterpretation of the vibrational spectroscopy of the medicinal bioinorganic synthon c,c,t-[Pt(NH3)2Cl2(OH)2]. [Link]

-

ResearchGate. Selected bond lengths and angles at different temperatures for.... [Link]

-

ResearchGate. The X-ray diffraction patterns of [Ru(NH 3 ) 5 Cl][PtCl 6 ] and its.... [Link]

-

American Elements. Tetraammineplatinum(II) Chloride Solution. [Link]

-

Asian Publication Corporation. (2010). Novel Synthesis and Characterization of 2. [Link]

-

Allen. [Pt(NH_3)_4Cl_2]Br_2 and [Pt(NH_3)_4Br_2]Cl_2 are related to each other as. [Link]

-

National Institutes of Health. (2011). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. [Link]

-

PubMed Central. DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes. [Link]

-

ResearchGate. (PDF) The π-Interactions of Ammonia Ligands Evaluated by ab initio Ligand Field Theory. [Link]

-

FACCTs. 7.5. Choice of Basis Set - ORCA 6.0 Manual. [Link]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. [Link]

-

ResearchGate. Pt L3 edge XANES spectra of H 2 PtCl 6 /SiO 2 (a) and Pt(NH 3 ) 4 Cl 2 .... [Link]

Sources

- 1. tetraammineplatinum (II) chloride. ii. Predict whether the \left[ \mathrm.. [askfilo.com]

- 2. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05143H [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Conformational landscape of platinum(II)-tetraamine complexes: DFT and NBO studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Square planar or octahedral after all? The indistinct solvation of platinum(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Vibrational Spectroscopy of Tetraammineplatinum(II) Chloride Complexes

This guide provides a comprehensive exploration of the vibrational spectroscopy of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings, practical experimental considerations, and modern computational approaches essential for a thorough understanding of this foundational coordination complex.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing [Pt(NH₃)₄]Cl₂

Tetraammineplatinum(II) chloride is a cornerstone complex in the field of coordination chemistry, often serving as a precursor in the synthesis of platinum-based anticancer drugs like cisplatin.[1] A precise characterization of its structure and bonding is paramount, and vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, stands as a powerful, non-destructive analytical tool for this purpose. These techniques probe the quantized vibrational energy levels of the molecule, providing a unique fingerprint that is exquisitely sensitive to molecular structure, symmetry, and the nature of the chemical bonds.

This guide will elucidate the principles of IR and Raman spectroscopy as they apply to [Pt(NH₃)₄]Cl₂, provide a detailed analysis of its vibrational modes, and offer practical insights into obtaining and interpreting high-quality spectra.

Theoretical Framework: Understanding the Vibrational Modes of the Tetraammineplatinum(II) Cation

The vibrational spectrum of [Pt(NH₃)₄]Cl₂ is dominated by the vibrations of the complex cation, [Pt(NH₃)₄]²⁺. The chloride counter-ions have no internal vibrations and only contribute to lattice modes at very low frequencies.

Symmetry and Group Theory: Predicting Vibrational Activity

The [Pt(NH₃)₄]²⁺ cation possesses a square planar geometry around the central platinum atom, belonging to the D₄h point group. Group theory allows us to predict the number and symmetry of the vibrational modes and their activity in IR and Raman spectroscopy.

The selection rules for IR and Raman activity are different:

-

IR activity: A vibrational mode is IR active if it results in a change in the molecule's dipole moment.

-

Raman activity: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.

For a molecule with a center of inversion, such as the D₄h point group of [Pt(NH₃)₄]²⁺, the Rule of Mutual Exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. This principle is a powerful tool for structural elucidation.

A full group theoretical analysis predicts the following irreducible representations for the vibrational modes of the PtN₄ skeleton:

Γvib = A₁g(R) + B₁g(R) + B₂g(R) + A₂u(IR) + B₂u(-) + 2Eᵤ(IR)

Where (R) indicates Raman active, (IR) indicates infrared active, and (-) indicates inactive.

dot graph D4h_Vibrational_Modes { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Predicted IR and Raman activity of PtN₄ skeletal modes.

Normal Coordinate Analysis: A Deeper Look at Vibrational Frequencies

While group theory predicts the activity of vibrational modes, normal coordinate analysis (NCA) provides a more quantitative picture by calculating the frequencies and potential energy distribution (PED) of these modes. NCA models the molecule as a system of masses connected by springs, with the force constants of the springs representing the bond strengths.

Early NCA studies on [Pt(NH₃)₄]²⁺ have been instrumental in assigning the observed vibrational bands to specific motions of the atoms. These analyses confirm the primary contributions of Pt-N stretching and N-Pt-N bending modes to the skeletal vibrations.

Experimental Vibrational Spectra and Assignments

The vibrational spectrum of tetraammineplatinum(II) chloride can be divided into two main regions: the internal vibrations of the ammine (NH₃) ligands and the skeletal vibrations of the PtN₄ core.

Internal Vibrations of Ammine Ligands

The vibrational modes of the coordinated ammonia molecules are found at higher frequencies and are generally less sensitive to the metal center compared to the skeletal modes.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | IR Activity | Raman Activity | Description |

| ν(N-H) asymmetric stretching | ~3300 - 3200 | Active | Active | Asymmetric stretching of the N-H bonds. |

| ν(N-H) symmetric stretching | ~3200 - 3100 | Active | Active | Symmetric stretching of the N-H bonds. |

| δ(NH₃) degenerate deformation | ~1600 - 1550 | Active | Active | "Scissoring" motion of the H-N-H angles. |

| δ(NH₃) symmetric deformation | ~1350 - 1250 | Active | Active | "Umbrella" motion of the NH₃ group. |

| ρ(NH₃) rocking | ~850 - 750 | Active | Active | Rocking motion of the NH₃ group. |

Table 1: General assignments for the internal vibrations of coordinated ammonia ligands.

Skeletal Vibrations of the PtN₄ Core